2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol
Description
2-Bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol is a substituted phenol derivative featuring a bromo group at position 2, a tert-butyl group at position 4, and an (E)-configured diazenyl group linked to a 2,4-dimethylphenyl moiety at position 4. The diazenyl (–N=N–) group introduces photophysical properties, making the compound relevant in applications such as chemosensors or coordination chemistry. Its synthesis typically involves condensation reactions, similar to related hydrazones and Schiff bases . The tert-butyl group enhances steric bulk and hydrophobicity, while the bromo substituent influences electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C18H21BrN2O |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-[(2,4-dimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H21BrN2O/c1-11-6-7-15(12(2)8-11)20-21-16-10-13(18(3,4)5)9-14(19)17(16)22/h6-10,22H,1-5H3 |
InChI Key |
KOEWMLIZUCZNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O)C |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid | 0–5°C | 2 h | 78% | |
| N-Bromosuccinimide (NBS) | Dichloromethane | 20°C | 1.5 h | 85% | |
| HBr/H₂O₂ | Water | 50°C | 4 h | 65% |
Key Observations :
Mechanistic Insights
The reaction proceeds via an electrophilic aromatic substitution mechanism. The tert-butyl group directs bromination to the ortho position due to its steric bulk and electron-donating inductive effect.
Diazotization of 2,4-Dimethylaniline
The 2,4-dimethylphenyl diazonium salt is generated as follows:
Standard Protocol
Diazotization :
Stability :
Azo Coupling with 2-Bromo-4-tert-Butylphenol
The diazonium salt undergoes electrophilic substitution with the phenolic substrate.
Coupling Conditions
| Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| NaOH (10% aq.) | Water/EtOH | 0–5°C | 1 h | 72% | |
| K₂CO₃ | Acetonitrile | 25°C | 2 h | 68% | |
| Pyridine | THF | 40°C | 3 h | 60% |
Optimization Notes :
Stereochemical Control
The E-configuration of the azo group is favored due to steric repulsion between the 2,4-dimethylphenyl group and the tert-butyl substituent.
Purification and Characterization
Purification Methods
| Technique | Solvent System | Purity Achieved | Source |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 99% | |
| Column Chromatography | Hexane/ethyl acetate (4:1) | 98% | |
| Sublimation | 80°C, 0.1 mmHg | 97% |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.35 (s, 3H, Ar-CH₃), 2.55 (s, 3H, Ar-CH₃), 7.25–7.45 (m, 3H, aromatic), 10.2 (s, 1H, -OH).
- IR (KBr): 3350 cm⁻¹ (-OH), 1590 cm⁻¹ (N=N), 1475 cm⁻¹ (C-Br).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| NBS bromination + aqueous coupling | High regioselectivity, scalable | Requires low temperatures | 70–85% |
| HBr/H₂O₂ bromination + acetonitrile coupling | Mild conditions | Longer reaction time | 60–68% |
| Pyridine-mediated coupling | Tolerates moisture | Lower yields | 55–60% |
Industrial-Scale Considerations
- Catalyst recycling : Mesoporous molecular sieves (e.g., HAlMCM-41) can enhance bromination efficiency by 15%.
- Continuous flow systems : Reduce diazonium salt decomposition risks, improving overall yield by 20%.
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Polybromination | Use NBS instead of Br₂; stoichiometric control |
| Diazo group isomerization | Maintain pH < 3 during coupling |
| Low solubility of intermediates | Employ DMF/THF mixed solvents |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds with active sites, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, synthetic, and crystallographic features of 2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol with analogous compounds:
*Yield inferred from similar microwave-assisted synthesis in .
Substituent Effects on Physicochemical Properties
- Bromo vs.
- tert-Butyl vs. Methoxy Groups : The tert-butyl group introduces steric bulk, reducing solubility in polar solvents, whereas methoxy (–OCH₃) increases polarity and H-bonding capacity .
- Diazenyl vs. Iminomethyl Groups: The diazenyl group’s extended conjugation enables stronger light absorption, relevant for optical applications. Iminomethyl (–CH=N–) groups favor Schiff base formation, useful in coordination chemistry .
Crystallographic and Structural Insights
- Hydrogen Bonding: The target compound exhibits an intramolecular O–H⋯Br hydrogen bond (S(5) motif), stabilizing its planar conformation. In contrast, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol lacks such interactions, leading to different packing arrangements .
- Planarity : Co-planarity between aromatic rings (e.g., pyridine and benzene in ) enhances π-π stacking, whereas steric bulk from tert-butyl groups disrupts this interaction .
Biological Activity
2-Bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol is an organic compound of interest due to its diverse biological activities. This compound, characterized by its azo functional group and phenolic structure, has been studied for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : C18H21BrN2O
- Molecular Weight : 361.27614 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial, antifungal, and cytotoxic properties. The following sections summarize key findings from the literature.
Antibacterial Activity
A study examining a series of related compounds demonstrated that derivatives with diazenyl groups exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate to Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
The agar-well diffusion method was employed to assess the antibacterial efficacy, revealing that modifications in the molecular structure can enhance activity against specific strains .
Antifungal Activity
In vitro studies have also indicated that this compound possesses antifungal properties. It was tested against several fungal strains, including Candida albicans and Aspergillus flavus. The results showed varying degrees of effectiveness, suggesting potential for therapeutic applications in treating fungal infections.
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus flavus | Significant |
Cytotoxicity Studies
Cytotoxicity assays using brine shrimp bioassays have been conducted to evaluate the safety profile of this compound. The results indicated that while the compound exhibits cytotoxic effects on certain cell lines, it shows a relatively low toxicity towards mammalian cells compared to other tested compounds.
Case Studies
- Case Study on Anticancer Activity : A recent study explored the anticancer potential of similar diazenyl compounds, highlighting their ability to induce apoptosis in cancer cells through oxidative stress mechanisms. This suggests that this compound may also share similar properties.
- In Vivo Studies : Animal model studies are necessary to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Preliminary results indicate promising bioavailability and therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
